Technical Monograph: 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone
Technical Monograph: 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone
The following is an in-depth technical guide for 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS 61259-84-5), structured for researchers and process chemists.
Advanced Synthesis, Characterization, and Application in Medicinal Chemistry
CAS Registry Number: 61259-84-5 Chemical Formula: C₁₆H₁₅ClO₂ Molecular Weight: 274.74 g/mol IUPAC Name: (4-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone
Part 1: Executive Technical Summary
4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone is a high-value aromatic ketone intermediate used primarily in the synthesis of PPAR-α agonists (fibrates) and functionalized UV-blocking agents. Structurally, it represents a lipophilic, sterically congested benzophenone scaffold. Its unique 3',5'-dimethyl substitution pattern adjacent to the methoxy group provides metabolic stability (blocking ortho-hydroxylation) and enhances the binding affinity of downstream pharmacophores.
In drug development, this compound serves as a critical precursor for next-generation fibrate analogues (structurally related to Fenofibrate) and as a process impurity standard for monitoring methylation side-reactions in the synthesis of 4-chloro-4'-methoxybenzophenone.
Part 2: Chemical Constitution & Properties[1]
The molecule features two distinct aromatic domains linked by a carbonyl bridge:
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Ring A (Electrophilic): A 4-chlorophenyl ring, providing a handle for further cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution.
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Ring B (Nucleophilic): A 4-methoxy-3,5-dimethylphenyl ring. The methyl groups at the 3' and 5' positions create significant steric hindrance, directing electrophilic attacks and influencing the solubility profile.
Physicochemical Profile
| Property | Value | Context |
| Appearance | White to Off-white Crystalline Solid | High purity (>99%) form.[1][2] |
| Melting Point | 96°C – 99°C | Sharp range indicates high crystallinity. |
| LogP (Predicted) | ~4.8 | Highly lipophilic; requires non-polar solvents for processing. |
| Solubility | Soluble in DCM, Toluene, THF | Insoluble in water; sparingly soluble in cold ethanol. |
| Reactivity | Carbonyl susceptible to reduction | Methyl groups block ortho-lithiation/halogenation. |
Part 3: Synthetic Methodology (The Core Protocol)
The most robust industrial route to CAS 61259-84-5 is the Regioselective Friedel-Crafts Acylation . This protocol is self-validating due to the steric blocking of the 2,6-dimethylanisole substrate, which forces substitution exclusively to the para position, ensuring high regiochemical purity.
Reaction Scheme
Substrates: 4-Chlorobenzoyl Chloride + 2,6-Dimethylanisole Catalyst: Aluminum Chloride (AlCl₃) or Zeolite HY (Green Alternative) Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Detailed Experimental Protocol
Note: This protocol assumes a 100 mmol scale.
Step 1: Catalyst Activation
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Charge a dry 3-neck round-bottom flask with DCM (150 mL) under nitrogen atmosphere.
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Add AlCl₃ (14.6 g, 110 mmol) . Cool the suspension to 0–5°C using an ice bath.
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Expert Insight: Controlling the exotherm during catalyst addition is critical to prevent solvent boiling and degradation.
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Step 2: Acyl Chloride Addition
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Add 4-Chlorobenzoyl chloride (19.2 g, 110 mmol) dropwise over 20 minutes.
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Stir for 30 minutes to form the acylium ion complex (active electrophile). The mixture will turn yellow/orange.
Step 3: Substrate Addition (The Critical Step)
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Dissolve 2,6-Dimethylanisole (13.6 g, 100 mmol) in DCM (50 mL).
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Add this solution dropwise to the reaction mixture at 0–5°C over 45 minutes.
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Causality: Slow addition prevents "runaway" exotherms and minimizes di-acylation byproducts, although the steric bulk makes di-acylation unlikely.
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Allow the reaction to warm to room temperature (20–25°C) and stir for 4–6 hours.
Step 4: Quench and Isolation
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Pour the reaction mass slowly into Ice/HCl (1M, 300 mL) with vigorous stirring.
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Validation: The hydrolysis of the aluminum complex is exothermic; ensure temperature <20°C to avoid hydrolysis of the methoxy group.
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Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL).
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Wash combined organics with 10% NaOH (to remove unreacted acid chloride as acid) and then Brine .
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Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Step 5: Purification
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Recrystallize the crude solid from Ethanol/Heptane (1:4) .
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Yield: Expect 22–24 g (80–87%).
Part 4: Process Control & Visualization
Reaction Mechanism & Workflow
The following diagram illustrates the Friedel-Crafts pathway and the steric "locking" mechanism that guarantees the 4'-position selectivity.
Caption: Figure 1. Regioselective synthesis workflow for 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone.
Quality Control Parameters
To ensure the material is suitable for pharmaceutical use (e.g., as a starting material for fibrates), the following specifications must be met:
| Test Parameter | Method | Acceptance Criteria | Criticality |
| Assay | HPLC (C18, ACN/Water) | ≥ 98.5% | Critical for yield calculation. |
| Regioisomer Content | HPLC | ≤ 0.1% | Ortho-acylation is sterically blocked but must be verified. |
| Loss on Drying | Gravimetric | ≤ 0.5% | Solvent entrapment (DCM) is common. |
| Demethylated Impurity | HPLC | ≤ 0.2% | Indicates harsh quench conditions (phenol formation). |
Part 5: Downstream Applications (Drug Development)
This compound is a "gateway" intermediate. The methoxy group is typically a protecting group for the phenol, which is the active nucleophile for creating fibrate drugs.
Activation to Phenol (Demethylation)
The 4'-methoxy group can be cleaved using BBr₃ or HBr/Acetic Acid to yield 4-Chloro-3',5'-dimethyl-4'-hydroxybenzophenone .
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Application: This phenol is then alkylated with ethyl 2-bromo-2-methylpropionate to generate dimethyl-substituted Fenofibrate analogues, designed to alter metabolic half-life (via steric hindrance of the esterase cleavage site).
Application Workflow Diagram
This diagram shows the logical progression from CAS 61259-84-5 to a bioactive Fibrate API.[1][3]
Caption: Figure 2. Conversion of CAS 61259-84-5 into a pharmacologically active Fibrate analogue.
Part 6: Safety & Handling (MSDS Highlights)
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Hazards: Irritant to eyes, respiratory system, and skin.
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Handling: Use local exhaust ventilation. Avoid dust formation.
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Storage: Store at room temperature (15–25°C) in tightly sealed containers. Stable under normal conditions, but avoid strong oxidizing agents.
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Spill Response: Sweep up dry. Do not flush into surface water; benzophenones are toxic to aquatic life (Chronic Category 2).
References
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Friedel-Crafts Acylation Methodologies
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Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. Link
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Fibrate Drug Synthesis & SAR
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Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Context on lipophilic benzophenone scaffolds in PPAR agonists). Link
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Chemical Substance Data
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Process Safety for Aluminum Chloride Reactions
Sources
- 1. 4-CHLORO-3'-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 2. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]
- 3. 4-chloro-4'-methoxybenzophenone synthesis - chemicalbook [chemicalbook.com]
- 4. Butanoic acid, 1a,2,5,5a,6,9,10,10a-octahydro-5a-hydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-6,11-dioxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-5-yl ester, [1aR-(1aalpha,2alpha,5beta,5abeta,8aalpha,9alpha,10aalpha)]- | C24H32O6 | CID 537833 - PubChem [pubchem.ncbi.nlm.nih.gov]
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